molecular formula C23H18N2O8 B3458325 dimethyl 4-{4-[(3-nitrobenzoyl)amino]phenoxy}phthalate

dimethyl 4-{4-[(3-nitrobenzoyl)amino]phenoxy}phthalate

Cat. No. B3458325
M. Wt: 450.4 g/mol
InChI Key: IAKJTGDECMFKEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “dimethyl 4-{4-[(3-nitrobenzoyl)amino]phenoxy}phthalate” can be deduced from its name. It likely contains a phthalate backbone with a phenoxy group attached at the 4-position. This phenoxy group is further substituted at the 4-position with an amino group that is linked to a 3-nitrobenzoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “dimethyl 4-{4-[(3-nitrobenzoyl)amino]phenoxy}phthalate” can be inferred from its structure and the known properties of similar compounds. For example, as an organic compound, it is likely to be insoluble in water but soluble in organic solvents. Its melting and boiling points would depend on the specifics of its structure .

Future Directions

The future research directions for “dimethyl 4-{4-[(3-nitrobenzoyl)amino]phenoxy}phthalate” could include a detailed study of its synthesis, its physical and chemical properties, its potential biological activity, and its safety profile. Such studies could contribute to a better understanding of this compound and its potential applications .

properties

IUPAC Name

dimethyl 4-[4-[(3-nitrobenzoyl)amino]phenoxy]benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O8/c1-31-22(27)19-11-10-18(13-20(19)23(28)32-2)33-17-8-6-15(7-9-17)24-21(26)14-4-3-5-16(12-14)25(29)30/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKJTGDECMFKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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